

5-Amino-2-methylnicotinic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-2-methylnicotinic acid

Cat. No.: B1519108

[Get Quote](#)

An In-depth Technical Guide to **5-Amino-2-methylnicotinic Acid**: Chemical Properties and Reactivity

Authored by: A Senior Application Scientist Introduction

5-Amino-2-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. Its molecular framework, featuring a pyridine ring functionalized with an amino group, a carboxylic acid, and a methyl group, makes it a versatile building block in various fields of chemical synthesis. The strategic placement of these functional groups imparts a unique combination of electronic and steric properties, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and analysis of **5-Amino-2-methylnicotinic acid**, intended for researchers, scientists, and professionals in drug development and material science. This molecule serves as a key intermediate in the synthesis of bioactive compounds for potential therapeutic applications, including the treatment of inflammatory and neurological disorders, as well as in the development of agrochemicals and materials.^[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of **5-Amino-2-methylnicotinic acid** are crucial for its handling, characterization, and application in synthesis. A summary of its key properties is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	
Molecular Weight	152.15 g/mol	
CAS Number	1092286-36-6	[2]
Appearance	Solid (form)	
Predicted pKa	4.95 ± 0.20 (for ethyl ester)	[3]
Solubility	Likely sparingly soluble in water and soluble in organic solvents.	Inferred from related compounds

Note: Some properties are for closely related isomers or derivatives as direct experimental data for this specific compound is limited in the provided search results.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of **5-Amino-2-methylnicotinic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the molecular structure.
 - ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the exchangeable protons of the amino and carboxylic acid groups. For a related compound, 2-amino-6-methylnicotinic acid, the ¹H-NMR spectrum in DMSO-d₆ shows a methyl signal at 2.28 ppm, an aromatic proton at 6.44 ppm, broad signals for the amino protons between 6.82-7.44 ppm, and another aromatic proton at 7.92 ppm.[4]
 - ¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carboxylic carbon, the aromatic carbons, and the methyl carbon. For the related 2-methylnicotinic acid, ¹³C NMR data is available and can be used as a reference.[5]

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[6] Key expected vibrational bands include:
 - O-H stretch from the carboxylic acid (broad, ~2500-3300 cm⁻¹)
 - N-H stretches from the amino group (~3300-3500 cm⁻¹)
 - C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹)
 - C=C and C=N stretches from the pyridine ring (~1400-1600 cm⁻¹)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[7] The exact mass can be used to verify the molecular formula.

Synthesis and Purification

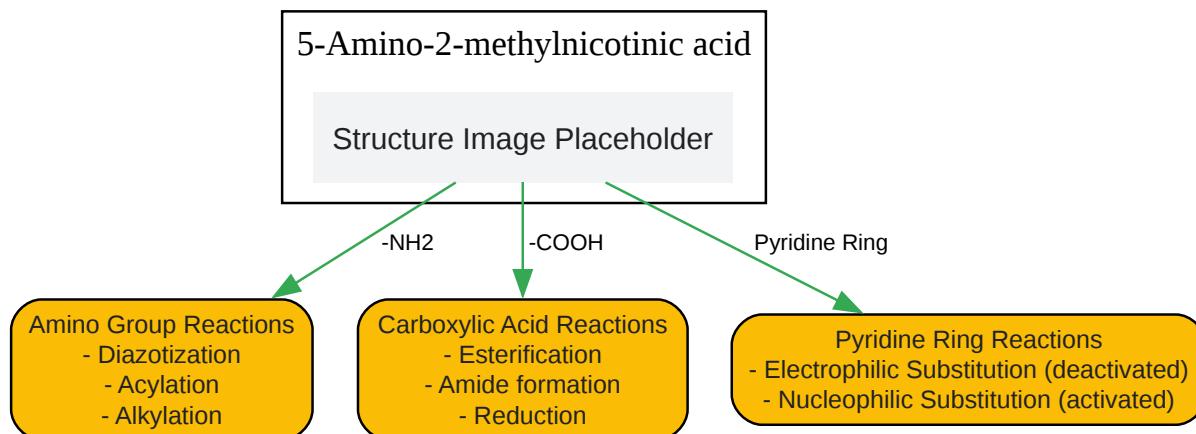
The synthesis of aminonicotinic acid derivatives can be achieved through various synthetic routes. While a specific, detailed synthesis for **5-Amino-2-methylNicotinic acid** is not readily available in the provided results, a general approach can be inferred from the synthesis of related compounds. For instance, the synthesis of 5-methylnicotinic acid often starts from 3,5-lutidine (3,5-dimethylpyridine) via oxidation with an agent like potassium permanganate.[8][9] The synthesis of aminonicotinic acids can also be achieved from corresponding chloropyridines via amination.[4]

General Synthetic Approach

A plausible synthetic pathway for **5-Amino-2-methylNicotinic acid** could involve a multi-step process starting from a suitably substituted pyridine precursor.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **5-Amino-2-methylNicotinic acid**.


Example Experimental Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol for a related isomer illustrates a potential synthetic strategy involving amination and hydrolysis.^[4]

- Amination: 2-chloro-3-cyano-6-picoline is reacted with 28% aqueous ammonia in an autoclave at 170°C for 7 hours.
- Work-up: The reaction mixture is cooled, and excess ammonia is removed under reduced pressure.
- Hydrolysis: Potassium hydroxide is added to the reaction mixture, and it is heated at 100°C for 3 hours.
- Purification: The solution is cooled, and the pH is adjusted to 4-5 with 4N hydrochloric acid to precipitate the product. The resulting crystals are filtered and washed with water.

Chemical Reactivity

The reactivity of **5-Amino-2-methylnicotinic acid** is governed by its three functional groups: the amino group, the carboxylic acid, and the pyridine ring.

[Click to download full resolution via product page](#)

Caption: Reactivity map of **5-Amino-2-methylnicotinic acid**'s functional groups.

Reactions of the Amino Group

The amino group is a nucleophilic center and can undergo various reactions:

- **Diazotization:** Reaction with nitrous acid (HONO) at low temperatures can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -X, -CN).
- **Acylation:** The amino group can be acylated using acid chlorides or anhydrides to form amides.
- **Alkylation:** It can also undergo alkylation, although over-alkylation can be an issue.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is acidic and can be deprotonated by bases. It can also undergo nucleophilic acyl substitution:

- **Esterification:** Reaction with an alcohol in the presence of an acid catalyst yields an ester.
- **Amide Formation:** Activation of the carboxylic acid (e.g., with a coupling agent or conversion to an acid chloride) followed by reaction with an amine forms an amide.
- **Reduction:** The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH_4).

Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The amino group activates the ring towards electrophilic attack, while the carboxylic acid and the ring nitrogen deactivate it. The overall reactivity will depend on the reaction conditions.

Stability and Degradation

The stability of **5-Amino-2-methylnicotinic acid** is an important consideration for its storage and handling. Similar to other amino-substituted aromatic acids like 5-aminosalicylic acid, it

may be susceptible to degradation, particularly through oxidation.[10]

- Oxidative Degradation: The amino group makes the aromatic ring susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.
- pH Stability: The stability of the compound in solution is likely pH-dependent. For instance, 5-aminolevulinic acid degradation is significantly inhibited at a pH below 5.[11][12]
- Storage Conditions: To ensure stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[13]

Analytical Methods

Accurate and robust analytical methods are necessary for the quantification and quality control of **5-Amino-2-methylNicotinic acid**.

- High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of amino acids and related compounds.[14] Reversed-phase HPLC with UV detection is a common method.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying the compound in complex matrices.[15]
- Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is a gold standard for amino acid analysis.[16]

Example Experimental Protocol: HPLC Analysis

- Sample Preparation: A standard solution of **5-Amino-2-methylNicotinic acid** is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has maximum absorbance.
- Quantification: The concentration of the compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Applications

5-Amino-2-methylnicotinic acid is a valuable intermediate in several areas of chemical research and development:

- Pharmaceuticals: It serves as a building block for the synthesis of new drug candidates. Its structure is useful for creating molecules with potential therapeutic activities, especially in the areas of inflammatory and neurological disorders.[\[1\]](#)
- Agrochemicals: The compound is used in the development of new pesticides and herbicides.[\[1\]](#)
- Material Science: It can be employed in the synthesis of novel organic materials with specific electronic or optical properties.[\[1\]](#)

Safety Information

While specific safety data for **5-Amino-2-methylnicotinic acid** is not detailed in the search results, related compounds like 5-aminonicotinic acid are classified with hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[\[17\]](#) Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[\[18\]](#) Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-2-methylnicotinic acid [myskinrecipes.com]
- 2. 5-Amino-2-methylnicotinic acid | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 5-AMINO-2-METHOXY-ISONICOTINIC ACID(183741-91-5) 1H NMR spectrum [chemicalbook.com]
- 8. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 10. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 16. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 17. 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- To cite this document: BenchChem. [5-Amino-2-methylnicotinic acid chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1519108#5-amino-2-methylnicotinic-acid-chemical-properties-and-reactivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com